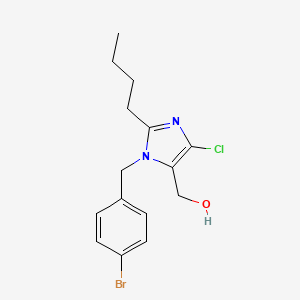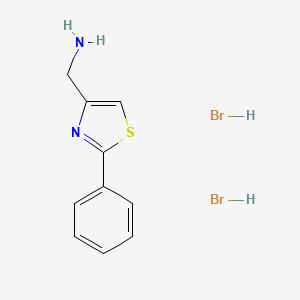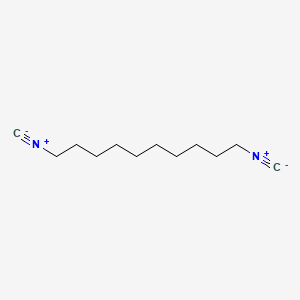
(1S,2S)-2-N,2-N-Diethylcyclohexane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-N,2-N-Diethylcyclohexane-1,2-diamine is a chiral diamine compound with significant applications in organic synthesis and industrial processes. This compound is characterized by its two ethyl groups attached to the nitrogen atoms and its cyclohexane ring structure, which provides it with unique stereochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-N,2-N-Diethylcyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-dione and diethylamine.
Reductive Amination: The key step involves the reductive amination of cyclohexane-1,2-dione with diethylamine. This reaction is usually catalyzed by a reducing agent such as sodium borohydride or lithium aluminum hydride.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can significantly streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-N,2-N-Diethylcyclohexane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides, depending on the oxidizing agent used.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include imines, amides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1S,2S)-2-N,2-N-Diethylcyclohexane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a building block for bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral diamine structures.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals, where its chiral properties can impart specific characteristics to the final products.
Mecanismo De Acción
The mechanism by which (1S,2S)-2-N,2-N-Diethylcyclohexane-1,2-diamine exerts its effects depends on its application:
As a Chiral Ligand: It coordinates with metal centers in catalytic cycles, influencing the stereochemistry of the reaction products.
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-N,2-N-Diethylcyclohexane-1,2-diamine: The enantiomer of the compound, which may exhibit different stereochemical properties and reactivity.
Cyclohexane-1,2-diamine: A simpler diamine without the ethyl groups, used in various synthetic applications.
N,N-Diethyl-1,2-diaminocyclohexane: A similar compound with different substitution patterns on the nitrogen atoms.
Uniqueness
(1S,2S)-2-N,2-N-Diethylcyclohexane-1,2-diamine is unique due to its specific stereochemistry and the presence of ethyl groups, which can influence its reactivity and interactions in both chemical and biological systems. This makes it particularly valuable in asymmetric synthesis and applications requiring chiral specificity.
By understanding the properties, synthesis, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propiedades
IUPAC Name |
(1S,2S)-2-N,2-N-diethylcyclohexane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-12(4-2)10-8-6-5-7-9(10)11/h9-10H,3-8,11H2,1-2H3/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVCXLUDVDCEBU-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCCCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[C@H]1CCCC[C@@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7889975.png)
![5-nitro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7889989.png)





![ethyl 1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B7890028.png)
![1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B7890041.png)
![(1R,2S,5R)-2-(isocyanomethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B7890045.png)


